

An In-depth Technical Guide to the NMR and Mass Spectrometry of Tetraethylsilane

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Compound of Interest

Compound Name: **Tetraethylsilane**

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **tetraethylsilane** ($\text{Si}(\text{CH}_2\text{CH}_3)_4$). It includes tabulated spectral data, detailed experimental protocols, and visualizations of the molecular structure and fragmentation pathways to support researchers in the identification and characterization of this organosilicon compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of molecules. For **tetraethylsilane**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the ethyl groups attached to the central silicon atom.

^1H NMR Data

The ^1H NMR spectrum of **tetraethylsilane** is characterized by two main signals corresponding to the methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) protons of the ethyl groups. Due to spin-spin coupling, these signals appear as a quartet and a triplet, respectively.

Table 1: ^1H NMR Spectral Data for **Tetraethylsilane**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.5	Quartet	Si-CH ₂ -CH ₃
~0.9	Triplet	Si-CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

The ¹³C NMR spectrum of **tetraethylsilane** shows two distinct peaks, corresponding to the two different carbon environments in the ethyl groups.

Table 2: ¹³C NMR Spectral Data for **Tetraethylsilane**

Chemical Shift (δ) ppm	Assignment
~7.4	Si-CH ₂ -CH ₃
~3.4	Si-CH ₂ -CH ₃

Solvent: CDCl₃

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of **tetraethylsilane** results in the formation of a molecular ion and several fragment ions. The fragmentation pattern is characteristic of the molecule and can be used for its identification.

Mass Spectrometry Fragmentation Data

The mass spectrum of **tetraethylsilane** shows a molecular ion peak ([M]⁺) at m/z 144. The most abundant fragment ions are a result of the loss of ethyl and methyl groups.

Table 3: Mass Spectrometry Data for **Tetraethylsilane**

m/z	Relative Intensity (%)	Proposed Fragment Ion
144	2.5	$[\text{Si}(\text{CH}_2\text{CH}_3)_4]^+$
115	100.0	$[\text{Si}(\text{CH}_2\text{CH}_3)_3]^+$
87	45.8	$[\text{Si}(\text{CH}_2\text{CH}_3)_2(\text{H})]^+$
59	21.7	$[\text{Si}(\text{CH}_2\text{CH}_3)(\text{H})_2]^+$

Ionization: Electron Ionization (70 eV)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for volatile organosilicon compounds like **tetraethylsilane**.

NMR Spectroscopy Protocol

- Sample Preparation: Prepare a solution of **tetraethylsilane** in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The concentration should be approximately 1-5% (v/v).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.

- Data Processing: Process the acquired free induction decay (FID) using an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

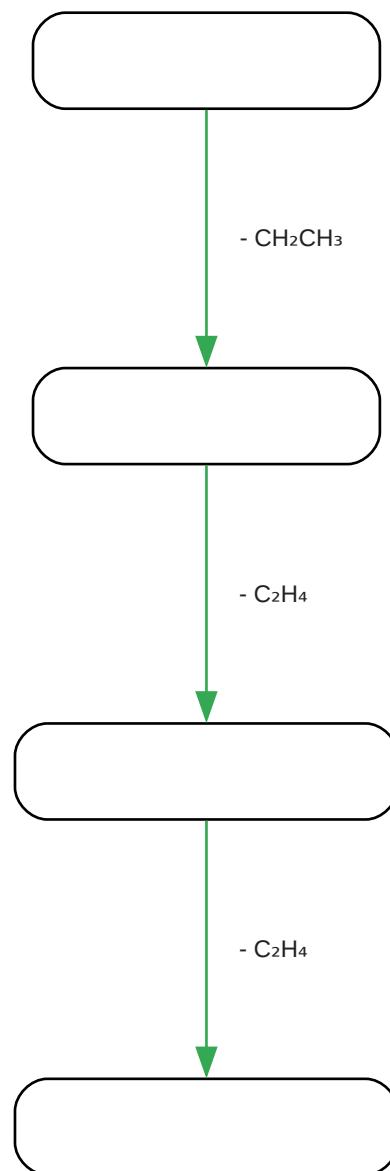
Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of liquid **tetraethylsilane** into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and expected fragment ions.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the major peaks.
- Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library database for confirmation.

Visualizations

The following diagrams illustrate the chemical structure and proposed mass spectrometry fragmentation pathway of **tetraethylsilane**.

Caption: Chemical Structure of **Tetraethylsilane**.



Proposed Mass Spectrometry Fragmentation of Tetraethylsilane

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Caption: Proposed Mass Spectrometry Fragmentation of **Tetraethylsilane**.

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